molecular formula C13H13NS B1636223 4'-Methylsulfanyl-biphenyl-4-ylamine

4'-Methylsulfanyl-biphenyl-4-ylamine

Cat. No.: B1636223
M. Wt: 215.32 g/mol
InChI Key: YOANTYMNHGMGCE-UHFFFAOYSA-N
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Description

4'-Methylsulfanyl-biphenyl-4-ylamine (CAS: 728918-94-3) is a biphenyl derivative with a molecular formula of C₁₃H₁₃NS and a molecular weight of 215.31 g/mol . The compound features a methylsulfanyl (-SMe) group at the 4' position of the biphenyl backbone and a primary amine (-NH₂) at the 4 position.

Properties

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

4-(4-methylsulfanylphenyl)aniline

InChI

InChI=1S/C13H13NS/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,14H2,1H3

InChI Key

YOANTYMNHGMGCE-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C2=CC=C(C=C2)N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and molecular properties of 4'-Methylsulfanyl-biphenyl-4-ylamine and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 728918-94-3 C₁₃H₁₃NS 215.31 4'-SMe, 4-NH₂
4-([1,1'-Biphenyl]-4-yloxy)-2-methylphenylamine 946743-04-0 C₁₉H₁₇NO 275.30 4-phenoxy, 2-methyl, 4-NH₂
4-Aminobiphenyl 92-67-1 C₁₂H₁₁N 169.23 4-NH₂ (no additional substituents)
4'-Chloro-biphenyl-4-amine N/A C₁₂H₁₀ClN ~203.67* 4'-Cl, 4-NH₂
4'-Benzyloxy-biphenyl-4-ylamine 400748-40-5 C₁₉H₁₇NO ~287.35* 4'-benzyloxy, 4-NH₂
N-(4-Dimethylaminobenzylidene)-4-aminobiphenyl N/A C₂₁H₂₀N₂ 300.16 4-NH₂, Schiff base (imine linkage)

*Calculated based on molecular formula.

Electronic and Steric Effects

  • This compound: The methylsulfanyl group is electron-donating via sulfur’s lone pairs, increasing electron density on the biphenyl system.
  • 4'-Chloro-biphenyl-4-amine: The chlorine atom is electron-withdrawing, reducing electron density on the aromatic ring.
  • 4'-Benzyloxy-biphenyl-4-ylamine : The benzyloxy group introduces steric bulk and an oxygen atom capable of hydrogen-bond acceptance, which could influence crystal packing or molecular recognition .

Physicochemical Properties

  • Lipophilicity: The methylsulfanyl group in this compound increases lipophilicity (logP ~3.5 estimated) compared to 4-Aminobiphenyl (logP ~2.1) . The benzyloxy derivative (logP ~4.0 estimated) is more lipophilic due to the aromatic benzyl group .
  • Hydrogen Bonding: All compounds feature a primary amine (-NH₂) as a hydrogen-bond donor. However, substituents like benzyloxy (H-bond acceptor) or chloro (weak H-bond acceptor) modulate intermolecular interactions .

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